
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile is a unique organic compound characterized by its thietane ring structure, which includes a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile typically involves the condensation of sulfur-containing compounds with nitriles under specific conditions. One common method involves the reaction of a thietane derivative with methylamine and a nitrile source under controlled temperature and pressure conditions . The reaction may require catalysts such as Rhodium complexes to facilitate the formation of the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines under hydrogenation conditions.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The thietane ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The methylamino group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar structure but different functional groups.
Methylaminoquinolines: Compounds with a methylamino group attached to a quinoline ring.
Uniqueness
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile is unique due to its thietane ring structure, which is less common in organic compounds. This structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C5H8N2O2S |
|---|---|
Poids moléculaire |
160.20 g/mol |
Nom IUPAC |
3-(methylamino)-1,1-dioxothietane-3-carbonitrile |
InChI |
InChI=1S/C5H8N2O2S/c1-7-5(2-6)3-10(8,9)4-5/h7H,3-4H2,1H3 |
Clé InChI |
UKIIIBPOGMHUQH-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CS(=O)(=O)C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


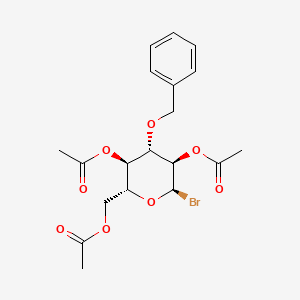
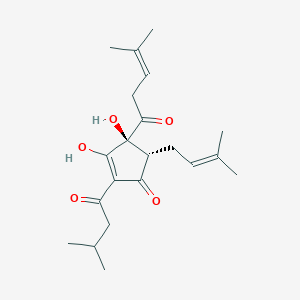
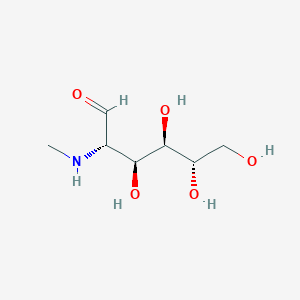
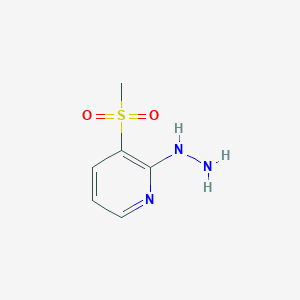
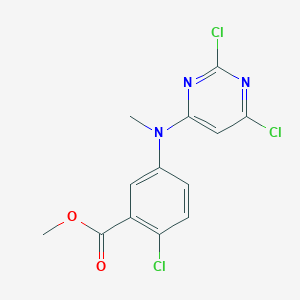
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/structure/B12851451.png)

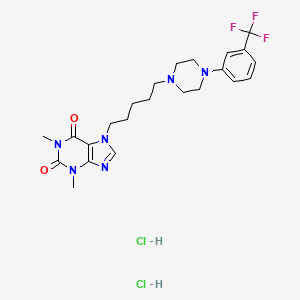
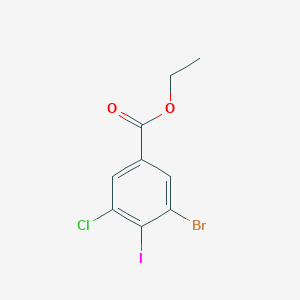
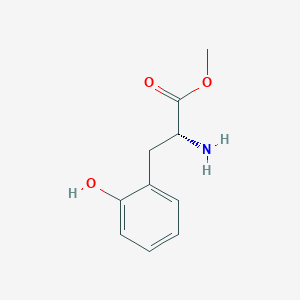

![Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate](/img/structure/B12851479.png)
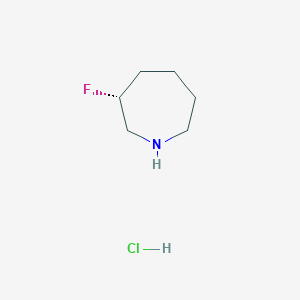
![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
